Cas no 1261981-58-1 ([1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)-)

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)- is a biphenyl derivative featuring a carboxylic acid group at the 2-position and a fluoro-substituted piperidinylcarbonyl moiety at the 4'-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and potential biological activity. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the piperidinylcarbonyl group contributes to improved solubility and pharmacokinetic properties. Its well-defined synthetic route and high purity make it a valuable intermediate for developing novel therapeutic agents or specialty chemicals. Suitable for use in cross-coupling reactions and as a scaffold in medicinal chemistry applications.
[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)- structure
1261981-58-1 structure
商品名:[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)-
CAS番号:1261981-58-1
MF:C19H18FNO3
メガワット:327.34952878952
MDL:MFCD18323022
CID:2767413

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)-
    • MDL: MFCD18323022
    • インチ: 1S/C19H18FNO3/c20-15-8-9-16(17(12-15)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
    • InChIKey: AHAMSHDHMZNTII-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(C(N3CCCCC3)=O)C=C2)=CC=C(F)C=C1C(O)=O

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB330301-5 g
5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; .
1261981-58-1 95%
5g
€1159.00 2023-04-26
abcr
AB330301-5g
5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; .
1261981-58-1 95%
5g
€1159.00 2024-06-08

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)- 関連文献

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)-に関する追加情報

[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)

The compound [1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl), with CAS No. 1261981-58-1, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its biphenyl core, which consists of two phenyl rings connected by a single bond. The substitution pattern on these rings introduces unique electronic and steric properties, making it a valuable substrate for various chemical modifications and applications.

At the heart of this molecule is the biphenyl system, which serves as a versatile scaffold for the attachment of functional groups. The 4-fluoro substituent on one phenyl ring introduces electron-withdrawing effects, enhancing the molecule's reactivity and selectivity in certain chemical reactions. Meanwhile, the 4'-(1-piperidinylcarbonyl) group on the other phenyl ring introduces a nitrogen-containing heterocyclic structure, which can participate in hydrogen bonding and other non-covalent interactions. This combination of functional groups makes the compound highly amenable to further derivatization and functionalization.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the context of drug discovery. The biphenyl system has been implicated in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the fluoro group and the piperidinylcarbonyl moiety further enhances its biological relevance by modulating its pharmacokinetic properties.

In terms of applications, this compound has shown promise in the development of novel materials with tailored electronic properties. Its biphenyl backbone can be incorporated into π-conjugated systems, making it a candidate for use in organic electronics and optoelectronic devices. Additionally, the compound's ability to form supramolecular assemblies through hydrogen bonding and π-π interactions has been exploited in the design of self-assembled monolayers and nanomaterials.

From a synthetic perspective, the preparation of [1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl) involves a multi-step process that typically begins with the bromination of biphenyl derivatives followed by nucleophilic substitution or coupling reactions. The introduction of the fluoro group is often achieved through electrophilic aromatic substitution or directed metallation techniques. The coupling with piperidine derivatives requires careful optimization to ensure high yields and selectivity.

Recent advancements in catalytic methods have enabled more efficient syntheses of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core with high precision. These methods not only enhance the scalability of the synthesis but also allow for greater control over stereochemistry and regioselectivity.

The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Furthermore, preliminary studies indicate that the compound exhibits selective cytotoxicity against cancer cell lines, making it a candidate for further exploration as an anticancer agent.

In conclusion, [1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl) (CAS No. 1261981-58-1) is a multifaceted compound with diverse applications in chemistry and biology. Its unique structure endows it with remarkable chemical versatility and biological activity. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1261981-58-1)[1,1'-Biphenyl]-2-carboxylic acid, 4-fluoro-4'-(1-piperidinylcarbonyl)-
A1116617
清らかである:99%
はかる:5g
価格 ($):687.0